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Compound of Interest

Compound Name: Angoroside C

Cat. No.: B190585

Angoroside C: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angoroside C, a phenylpropanoid glycoside primarily isolated from Scrophularia ningpoensis,
has emerged as a compound of significant interest in pharmacological research. This technical
guide provides a detailed overview of the chemical structure, physicochemical properties, and
pharmacokinetics of Angoroside C. Furthermore, it delves into its multifaceted biological
activities, including its potent anti-inflammatory, neuroprotective, and hepatoprotective effects.
A key focus is placed on its mechanism of action, particularly its role as a robust activator of
AMP-activated protein kinase (AMPK) and its subsequent modulation of critical signaling
pathways such as NF-kB and MAPK. This document aims to serve as a comprehensive
resource for researchers and professionals in drug development by consolidating quantitative
data, detailing experimental methodologies, and visualizing its molecular interactions.

Chemical Structure and Physicochemical Properties

Angoroside C is a complex phenylpropanoid glycoside with the molecular formula
C36H48019 and a molecular weight of approximately 784.75 g/mol .[1][2] Its intricate structure
is composed of a central glucose unit linked to a rhamnose and an arabinose moiety, and
further esterified with two phenylpropanoid groups.
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Table 1: Chemical Identifiers and Physicochemical Properties of Angoroside C

Property Value Reference

[(2R,3R,4R,5R,6R)-5-hydroxy-
6-[2-(3-hydroxy-4-
methoxyphenyl)ethoxy]-4-
[(2S,3R,4R,5S,6S)-3,4,5-
trihydroxy-6-methyloxan-2-
IUPAC Name [3]
ylloxy-2-[[(2S,3R,4S,5S)-3,4,5-
trihydroxyoxan-2-
ylJoxymethylJoxan-3-yl] (E)-3-
(4-hydroxy-3-
methoxyphenyl)prop-2-enoate

Molecular Formula C36H48019 [1][2]
Molecular Weight 784.75 g/mol [1112]
CAS Number 115909-22-3 [2]
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KLQXMRBGMLHBBQ-
InChl Key [1]
DQTDZZOCSA-N

Pharmacokinetics

Understanding the pharmacokinetic profile of Angoroside C is crucial for its development as a
therapeutic agent. Studies in rats have provided initial insights into its absorption, distribution,
metabolism, and excretion (ADME) properties.

Following oral administration, Angoroside C is absorbed rapidly, with a time to maximum
plasma concentration (Tmax) of approximately 15 minutes.[4] However, it also undergoes rapid
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elimination, with a half-life (t1/2) of 1.26 hours.[4] A significant challenge for its therapeutic
application is its low oral bioavailability, which is estimated to be around 2.1%.[4]

Angoroside C exhibits wide distribution throughout the body, with detectable levels in the liver,
heart, spleen, lung, kidney, and brain.[4] The highest concentration has been observed in the
lungs.[4] A notable aspect of its metabolism is its conversion to the active metabolite, ferulic
acid.[4]

Table 2: Pharmacokinetic Parameters of Angoroside C in Rats

Administration

Parameter Value Dosage Reference
Route

Tmax 15 min Intragastric 100 mg/kg [4]

t1/2 1.26 h Intragastric 100 mg/kg [4]

Oral Intragastric vs. 100 mg/kg (i.g.

e ~2.1% ° ale)

Bioavailability (F) Intravenous vs. 5 mg/kg (i.v.)

Cmax Not explicitly )
Intragastric 100 mg/kg [4]

(Angoroside C) stated

Cmax (Ferulic Not explicitly )
) ) Intragastric 100 mg/kg [4]
Acid metabolite) stated

Biological Activities and Quantitative Data

Angoroside C has demonstrated a spectrum of biological activities, positioning it as a
promising candidate for various therapeutic applications.

Anti-inflammatory Activity

Angoroside C exhibits significant anti-inflammatory properties. It has been shown to dose-
dependently inhibit the generation of reactive oxygen species (ROS) in activated human
neutrophils, with IC50 values for bioactive molecular families containing Angoroside C ranging
from 0.04 to 0.42 uM.[1]

Neuroprotective Effects
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The neuroprotective potential of Angoroside C is an area of active investigation. Its ability to
cross the blood-brain barrier and modulate inflammatory pathways within the central nervous
system suggests its potential utility in neurodegenerative diseases.

Hepatoprotective Effects

Angoroside C has also been reported to possess hepatoprotective properties, although
detailed quantitative data and specific mechanisms are still under investigation.[4]

Cardiovascular Effects

Research indicates that Angoroside C has beneficial effects on the cardiovascular system,
including preventing ventricular remodeling.[2]

Table 3: Quantitative Biological Activity of Angoroside C

Result

Activity Assay Model Endpoint Reference
(IC50/EC50)
fMLF- 0.04-0.42 uyM
Anti- ROS activated ROS (for bioactive
inflammatory Generation human Inhibition molecular
neutrophils families)
Decreased
Cardiovascul Ventricular N Ang Il, ET-1, .
) Not Specified Not Specified  [2]
ar Remodeling and TGF-1
MRNA

Mechanism of Action: Signaling Pathways

The therapeutic effects of Angoroside C are underpinned by its interaction with key cellular
signaling pathways. A central mechanism is its ability to activate AMP-activated protein kinase
(AMPK), a master regulator of cellular energy homeostasis.

AMPK Activation
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AMPK activation is a critical event in response to cellular stress that depletes ATP. Once
activated, AMPK shifts cellular metabolism from anabolic to catabolic processes to restore
energy balance. Angoroside C has been identified as a potent activator of AMPK.[1] The
precise mechanism of activation, whether through direct binding or modulation of upstream
kinases like LKB1 or CaMKKJ, is an area of ongoing research.

Modulation of NF-kB and MAPK Pathways

The activation of AMPK by Angoroside C has downstream consequences on inflammatory
signaling pathways. It is known to inhibit the nuclear factor-kappa B (NF-kB) pathway, a key
regulator of pro-inflammatory gene expression. This inhibition likely occurs through AMPK-
mediated effects on components of the NF-kB signaling cascade.

Furthermore, Angoroside C modulates the mitogen-activated protein kinase (MAPK) pathway,
which is involved in cellular responses to a variety of stimuli and plays a crucial role in
inflammation. Flavonoids, a class of compounds to which Angoroside C is related, are known
to influence the phosphorylation of key MAPK members such as p38, JNK, and ERK.[3]

—
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Caption: Angoroside C signaling pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the
properties and activities of Angoroside C.

Pharmacokinetic Analysis in Rats using UPLC-MS/MS

o Objective: To determine the pharmacokinetic parameters of Angoroside C and its
metabolite, ferulic acid, in rats.

o Methodology:
o Animal Model: Male Sprague-Dawley rats.

o Drug Administration: Intragastric (100 mg/kg) or intravenous (5 mg/kg) administration of
Angoroside C.

o Sample Collection: Blood samples are collected at various time points post-administration.
Tissues (liver, heart, spleen, lung, kidney, brain) are harvested at specific time points for
distribution studies.

o Sample Preparation: Plasma and tissue homogenates are subjected to protein
precipitation using acetonitrile.

o Instrumentation: A fast ultra-high performance liquid chromatography-tandem quadrupole
mass spectrometry (UPLC-MS/MS) system is used for the simultaneous quantification of
Angoroside C and ferulic acid.

o Data Analysis: Pharmacokinetic parameters (Tmax, t1/2, Cmax, AUC) are calculated using
non-compartmental analysis. Oral bioavailability is calculated by comparing the area under
the curve (AUC) after intragastric and intravenous administration.[4]
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In Vitro Anti-inflammatory Assay: ROS Generation in
Human Neutrophils

o Objective: To assess the anti-inflammatory activity of Angoroside C by measuring its effect
on reactive oxygen species (ROS) generation.

o Methodology:
o Cell Model: Isolated human neutrophils.

o Stimulation: Neutrophils are activated with N-formyl-methionyl-leucyl-phenylalanine
(fMLF).

o Treatment: Cells are pre-incubated with varying concentrations of Angoroside C.

o ROS Detection: ROS generation is measured using a suitable fluorescent probe (e.g.,
dichlorofluorescein diacetate).

o Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify
the anti-inflammatory potency of Angoroside C.[1]

Western Blot Analysis for Signaling Pathway Modulation

o Objective: To investigate the effect of Angoroside C on the activation of key proteins in the
AMPK, NF-kB, and MAPK signaling pathways.

o Methodology:

o Cell Culture: A suitable cell line (e.g., macrophages for inflammation studies, neuronal
cells for neuroprotection studies) is cultured.

o Treatment: Cells are treated with Angoroside C for a specified duration, often in the
presence of a stimulant (e.g., LPS for inflammation).

o Protein Extraction: Total protein is extracted from the cells.

o SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl-sulfate
polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b190585?utm_src=pdf-body
https://www.benchchem.com/product/b190585?utm_src=pdf-body
https://www.benchchem.com/product/b190585?utm_src=pdf-body
https://www.researchgate.net/publication/391858899_Angoroside_C_a_potent_AMPK_activator_in_the_aqueous_extract_of_Scrophularia_ningpoensis_alleviates_metabolic_syndrome_in_dbdb_mice
https://www.benchchem.com/product/b190585?utm_src=pdf-body
https://www.benchchem.com/product/b190585?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

difluoride (PVDF) membrane.

o Immunoblotting: The membrane is incubated with primary antibodies specific for the
phosphorylated and total forms of target proteins (e.g., p-AMPK, AMPK, p-p65, p65, p-
p38, p38).

o Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody, and the protein bands are visualized using an enhanced
chemiluminescence (ECL) detection system.

o Quantification: The intensity of the bands is quantified to determine the relative levels of
protein phosphorylation.
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Caption: Western Blot experimental workflow.
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Conclusion and Future Directions

Angoroside C is a promising natural product with a well-defined chemical structure and a
range of compelling biological activities. Its ability to activate AMPK and consequently modulate
the NF-kB and MAPK signaling pathways provides a strong mechanistic basis for its observed
anti-inflammatory, neuroprotective, and hepatoprotective effects. However, further research is
warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:

e Improving Bioavailability: Strategies to enhance the oral bioavailability of Angoroside C,
such as novel drug delivery systems, are essential for its clinical translation.

o Detailed Mechanistic Studies: A deeper understanding of the direct molecular targets of
Angoroside C and the precise mechanisms by which it modulates signaling pathways is
needed.

¢ In Vivo Efficacy Studies: Comprehensive in vivo studies in relevant animal models of
inflammatory diseases, neurodegeneration, and liver disorders are required to validate its
therapeutic efficacy.

 Clinical Trials: Ultimately, well-designed clinical trials will be necessary to establish the safety
and efficacy of Angoroside C in humans.

In conclusion, the existing body of evidence strongly supports the continued investigation of
Angoroside C as a lead compound for the development of novel therapeutics for a variety of
human diseases. This technical guide serves as a foundational resource to facilitate and guide
these future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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